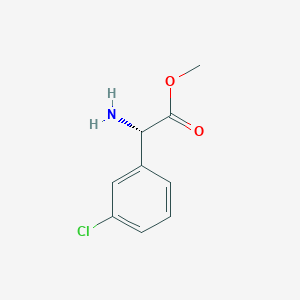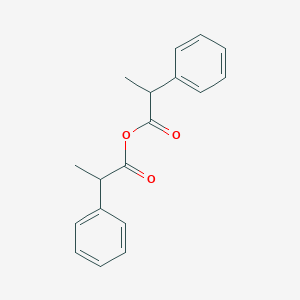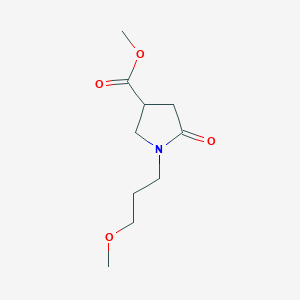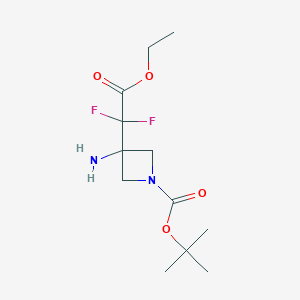
3,5-Diisopropylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diisopropylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of benzoyl chloride, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropylbenzoyl chloride typically involves the chlorination of 3,5-Diisopropylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
3,5-Diisopropylbenzoic acid+SOCl2→3,5-Diisopropylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3,5-Diisopropylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: Can be reduced to 3,5-Diisopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Friedel-Crafts Acylation: Acts as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-Diisopropylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed during the reaction.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is performed in a non-polar solvent like dichloromethane.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3,5-Diisopropylbenzyl alcohol: Formed by reduction.
科学研究应用
3,5-Diisopropylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3,5-Diisopropylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to altered enzyme activity.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of isopropyl groups.
3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of isopropyl groups.
3,5-Di-tert-butylbenzoyl chloride: Features tert-butyl groups instead of isopropyl groups.
Uniqueness
3,5-Diisopropylbenzoyl chloride is unique due to the presence of bulky isopropyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.
属性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC 名称 |
3,5-di(propan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3 |
InChI 键 |
MTHMKXINGVBYPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
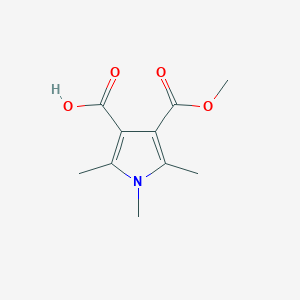
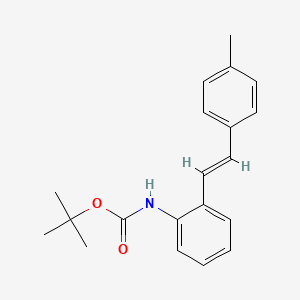
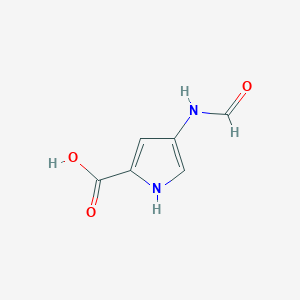
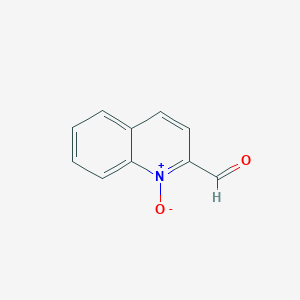
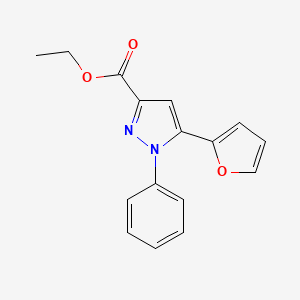
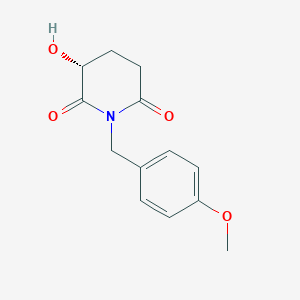
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
